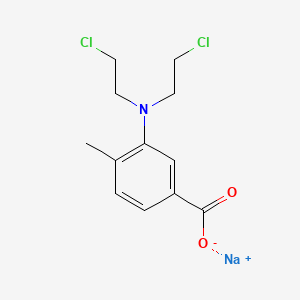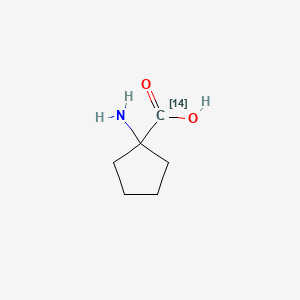
(14C)-Cycloleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14C)-Cycloleucine is a radiolabeled compound where the carbon atom in the cycloleucine molecule is replaced with the radioactive isotope carbon-14. Cycloleucine itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. The radiolabeling with carbon-14 allows for the tracking and study of the compound in various biological and chemical processes due to its radioactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (14C)-Cycloleucine typically involves the incorporation of carbon-14 into the cycloleucine molecule. This can be achieved through various synthetic routes, including the use of carbon-14 labeled precursors in the synthesis process. The specific reaction conditions depend on the chosen synthetic route, but generally involve standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using carbon-14 labeled precursors. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (14C)-Cycloleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(14C)-Cycloleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of cycloleucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of drugs containing cycloleucine.
Industry: Applied in the development of new materials and compounds, leveraging its radiolabeling properties for precise tracking and analysis.
Mécanisme D'action
The mechanism of action of (14C)-Cycloleucine involves its incorporation into biological systems where it can be tracked due to its radioactive carbon-14 label. The molecular targets and pathways involved depend on the specific application, but generally include metabolic pathways where cycloleucine is processed. The radioactive decay of carbon-14 allows for the detection and quantification of the compound in various biological and chemical environments.
Comparaison Avec Des Composés Similaires
(14C)-Leucine: Another radiolabeled amino acid used in similar applications.
(14C)-Alanine: A radiolabeled version of alanine used for metabolic studies.
(14C)-Glycine: Used in biochemical research to study protein synthesis and metabolism.
Uniqueness: (14C)-Cycloleucine is unique due to its specific structure and properties as a non-proteinogenic amino acid. Its radiolabeling with carbon-14 provides a powerful tool for tracking and studying its behavior in various systems, making it valuable for a wide range of scientific research applications.
Propriétés
Numéro CAS |
24921-47-9 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
1-aminocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)/i5+2 |
Clé InChI |
NILQLFBWTXNUOE-RHRFEJLCSA-N |
SMILES isomérique |
C1CCC(C1)([14C](=O)O)N |
SMILES canonique |
C1CCC(C1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


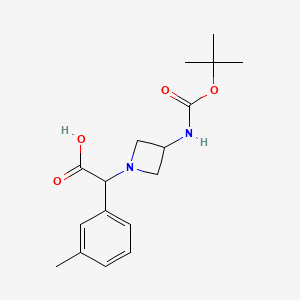
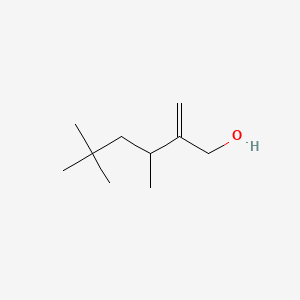
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




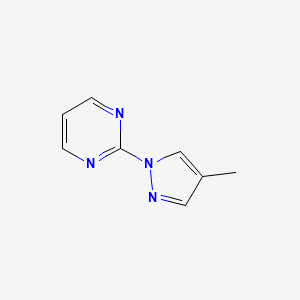
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
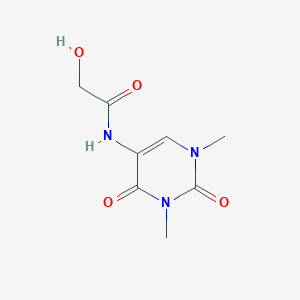
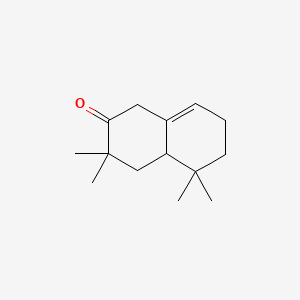
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

